Thaligrisine
Description
Structure
3D Structure
Properties
Molecular Formula |
C37H42N2O6 |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(1S)-1-[[4-[5-[[(1R)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O6/c1-38-14-12-25-19-35(43-4)32(40)21-28(25)30(38)16-23-6-9-27(10-7-23)45-37-18-24(8-11-34(37)42-3)17-31-29-22-33(41)36(44-5)20-26(29)13-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31+/m0/s1 |
InChI Key |
ZKGBUDJODLZAHS-IOWSJCHKSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC |
Synonyms |
thaligrisine |
Origin of Product |
United States |
Structural Characterization Approaches
Spectroscopic Methods for Structure Determination (e.g., HRMS, NMR)
Spectroscopic methods are indispensable for elucidating the molecular structure of natural products like this compound. cube-synergy.eu High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful techniques used for this purpose. orgchemboulder.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio of the ionized molecule. who.int This allows for the determination of the exact molecular formula of the compound. who.int For this compound, the molecular formula has been established as C₃₇H₄₂N₂O₆. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. ox.ac.uk It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). orgchemboulder.com By analyzing the chemical shifts, coupling constants, and integration of the signals in an NMR spectrum, the connectivity of atoms within the molecule can be pieced together. orgchemboulder.com Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are also employed to establish correlations between different atoms and further confirm the molecular framework. researchgate.net
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Information Provided | This compound Data |
| HRMS | Exact molecular mass and molecular formula. who.int | Molecular Formula: C₃₇H₄₂N₂O₆ Molecular Weight: 610.7 g/mol nih.gov |
| ¹H NMR | Information about the number and types of hydrogen atoms. orgchemboulder.com | Provides signals corresponding to the different protons in the molecule. |
| ¹³C NMR | Information about the number and types of carbon atoms. nih.gov | Reveals the presence of 37 carbon atoms in various chemical environments. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons, between protons and carbons, and long-range correlations. researchgate.net | Used to assemble the complete bonding network of the molecule. |
Detection in Pseudoxandra sclerocarpa
Stereochemical Assignment (e.g., X-ray Crystallography, NOE NMR)
Once the planar structure of this compound is established, the next critical step is to determine its stereochemistry—the precise three-dimensional arrangement of its atoms. This is particularly important for complex molecules with multiple chiral centers, such as bisbenzylisoquinoline alkaloids.
Nuclear Overhauser Effect (NOE) NMR Spectroscopy: In the absence of a crystal structure, NOE-based NMR experiments are a powerful alternative for determining stereochemistry in solution. ox.ac.uk The NOE is a phenomenon where the magnetization of one nucleus can be transferred to a nearby nucleus through space. ox.ac.uk By observing these NOE correlations, it is possible to determine which atoms are in close proximity to each other, providing crucial information about the relative stereochemistry and conformation of the molecule. ox.ac.uk The IUPAC name for this compound, (1S)-1-[[4-[5-[[(1R)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol, indicates a specific stereochemistry at its chiral centers, which would have been determined through methods like NOE analysis or X-ray crystallography. nih.gov
Biosynthesis of Thaligrisine
Precursor Pathways in Plant Biosynthesis
The journey to thaligrisine begins with fundamental building blocks derived from primary metabolism. The assembly of the core benzylisoquinoline structure is a well-orchestrated process that sets the stage for the final dimerization.
Role of L-Tyrosine in this compound Biosynthesis
The biosynthesis of nearly all benzylisoquinoline alkaloids (BIAs), including this compound, originates from the amino acid L-tyrosine. nih.govwikipedia.orgnih.gov L-tyrosine serves as the primary precursor, providing the carbon skeleton for the formation of the two key structural units that will eventually form the benzyltetrahydroisoquinoline monomer. nih.govknapsackfamily.com Through a series of enzymatic steps, L-tyrosine is converted into two crucial intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govresearchgate.net Dopamine is formed from L-tyrosine via a two-step process involving hydroxylation to L-DOPA and subsequent decarboxylation. nih.gov Concurrently, L-tyrosine can also be converted to 4-HPAA. nih.gov These two molecules represent the foundational components that will condense to form the basic isoquinoline (B145761) scaffold.
Formation of Benzyltetrahydroisoquinoline Precursors
The first committed step in the biosynthesis of benzylisoquinoline alkaloids is the Pictet-Spengler condensation of dopamine and 4-HPAA. researchgate.netoup.com This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS), which stereospecifically produces (S)-norcoclaurine, the central precursor to a vast array of BIAs. nih.govcore.ac.uk
Following the formation of (S)-norcoclaurine, a series of tailoring reactions, including O-methylation, N-methylation, and hydroxylation, occur to generate various benzyltetrahydroisoquinoline monomers. researchgate.net Key enzymes in this part of the pathway include:
Norcoclaurine 6-O-methyltransferase (6OMT) , which methylates the hydroxyl group at the 6-position of norcoclaurine to form coclaurine. researchgate.net
Coclaurine N-methyltransferase (CNMT) , which adds a methyl group to the nitrogen atom, yielding N-methylcoclaurine. researchgate.net
Cytochrome P450 monooxygenases , which are responsible for hydroxylations at various positions on the aromatic rings. mdpi.com
This compound is a bisbenzylisoquinoline alkaloid formed by the coupling of two distinct benzyltetrahydroisoquinoline units. nih.govresearchgate.net Specifically, it is a dimer of (R)-N-methylcoclaurine and (S)-N-methylcoclaurine. uchile.cl The formation of these specific precursors is a critical control point in the pathway leading to this compound.
Mechanistic Aspects of Bisbenzyltetrahydroisoquinoline Formation
The defining step in the biosynthesis of this compound is the dimerization of two benzyltetrahydroisoquinoline monomers through an oxidative coupling reaction. This process creates the characteristic bisbenzylisoquinoline structure.
Oxidative Coupling Mechanisms in Dimerization
Oxidative coupling is a chemical reaction that involves the joining of two molecules through an oxidative process, often catalyzed by metal-containing enzymes. nih.govwikipedia.orgunirioja.es In the biosynthesis of bisbenzylisoquinoline alkaloids, this mechanism involves the formation of a carbon-oxygen-carbon (ether) or a carbon-carbon bond between two monomeric units. oup.comuchile.cl The formation of this compound specifically involves an intermolecular C-O phenol (B47542) coupling reaction. nih.govoup.com This type of reaction is catalyzed by specific enzymes that generate radical intermediates, allowing for the precise and regioselective formation of the ether linkage that connects the two benzyltetrahydroisoquinoline moieties. nih.govresearchgate.net
Enzymatic Activities Involved in Biosynthesis
The key enzymes responsible for the oxidative dimerization in bisbenzylisoquinoline alkaloid biosynthesis belong to the cytochrome P450 (CYP) superfamily of enzymes. oup.commdpi.com Specifically, enzymes from the CYP80 family have been implicated in catalyzing the intermolecular C-O and intramolecular C-C phenol coupling reactions that form bisbenzylisoquinoline and aporphine (B1220529) alkaloids. oup.com For instance, studies on related bisbenzylisoquinoline alkaloids have identified CYP80A1 as a key enzyme in the oxidative coupling of two (R)-N-methylcoclaurine units to form guattegaumerine. researchgate.net While the specific CYP80 enzyme for this compound has not been definitively characterized, it is highly probable that a member of this family is responsible for the stereospecific coupling of (R)-N-methylcoclaurine and (S)-N-methylcoclaurine. These enzymes are heme-containing proteins that utilize molecular oxygen and NADPH-cytochrome P450 reductases to carry out the oxidation reactions. mdpi.com
Genetic and Enzymatic Regulation of this compound Production
The production of this compound, like other secondary metabolites, is tightly regulated at both the genetic and enzymatic levels. This regulation ensures that the alkaloid is produced in the correct tissues, at the appropriate developmental stage, and in response to specific environmental cues.
The expression of genes encoding the biosynthetic enzymes is a primary control point. medlineplus.gov These genes are often organized into clusters and are coordinately regulated by transcription factors. frontiersin.orgnih.govnih.gov For example, in Coptis japonica, a member of the Ranunculaceae family, the genes for berberine (B55584) biosynthesis are coordinately expressed. frontiersin.org Although the specific transcription factors controlling this compound biosynthesis are not yet identified, it is likely that similar regulatory mechanisms are in place. khanacademy.orgpsu.edu
Furthermore, the activity of the biosynthetic enzymes themselves can be regulated through various mechanisms, including feedback inhibition, substrate specificity, and subcellular localization. annualreviews.org The stereospecificity of the enzymes, such as the CYP80s, is particularly crucial in determining which specific bisbenzylisoquinoline alkaloids are produced. mdpi.com The spatial and temporal separation of gene expression and alkaloid accumulation, as seen in Thalictrum flavum, suggests a complex regulatory network involving transport and storage mechanisms. nih.gov
| Precursor/Intermediate | Role in this compound Biosynthesis |
| L-Tyrosine | The primary building block for the entire benzylisoquinoline alkaloid pathway. nih.govwikipedia.org |
| Dopamine | A key intermediate derived from L-tyrosine that forms one part of the norcoclaurine scaffold. nih.gov |
| 4-Hydroxyphenylacetaldehyde (4-HPAA) | An intermediate derived from L-tyrosine that condenses with dopamine. nih.gov |
| (S)-Norcoclaurine | The central precursor to all benzylisoquinoline alkaloids, formed by the condensation of dopamine and 4-HPAA. nih.govcore.ac.uk |
| (R)-N-methylcoclaurine | One of the two monomeric units that dimerize to form this compound. uchile.cl |
| (S)-N-methylcoclaurine | The second monomeric unit that couples with (R)-N-methylcoclaurine. uchile.cl |
| Enzyme | Function in Biosynthesis | Enzyme Class |
| Norcoclaurine synthase (NCS) | Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. nih.govoup.com | Lyase (Pictet-Spenglerase) |
| Norcoclaurine 6-O-methyltransferase (6OMT) | Methylates the 6-hydroxyl group of norcoclaurine. researchgate.net | Transferase (Methyltransferase) |
| Coclaurine N-methyltransferase (CNMT) | Methylates the nitrogen atom of coclaurine. researchgate.net | Transferase (Methyltransferase) |
| Cytochrome P450 (CYP80 family) | Catalyzes the oxidative coupling (dimerization) of the benzyltetrahydroisoquinoline monomers. oup.commdpi.com | Oxidoreductase (Monooxygenase) |
Synthetic Strategies for Thaligrisine and Analogues
Total Synthesis Approaches to the Thaligrisine Core Structure
The complete laboratory synthesis of complex natural products like this compound, known as total synthesis, is a major undertaking in organic chemistry. organic-chemistry.orgwikipedia.org It allows for the confirmation of the proposed structure of the natural product and provides a route to produce the compound and its analogues for biological evaluation. organic-chemistry.orgwikipedia.org The total synthesis of the this compound core structure involves the strategic construction of its complex, polycyclic framework from simple, commercially available starting materials. wikipedia.org These synthetic routes are often designed using retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. wikipedia.orgnih.govnih.gov
Stereoselective Synthesis of Chiral Centers
A critical challenge in the total synthesis of this compound is the control of stereochemistry. This compound possesses multiple chiral centers, which are carbon atoms bonded to four different groups, leading to the possibility of multiple stereoisomers. ijfans.org Since the biological activity of a molecule is often dependent on its specific three-dimensional arrangement, the ability to selectively form the desired stereoisomer is paramount. ijfans.org
Stereoselective synthesis strategies are employed to achieve this control. ijfans.orgnumberanalytics.com These methods include the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. numberanalytics.commdpi.com Asymmetric catalysis, utilizing chiral catalysts to favor the formation of one enantiomer over the other, is another powerful technique. ijfans.orgnumberanalytics.com Furthermore, stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also integral to these synthetic plans. ijfans.org The development of new catalysts and the use of computational methods to predict stereoselectivity are continually advancing the field of stereoselective synthesis. numberanalytics.com
Key Coupling Reactions (e.g., Palladium-Catalyzed Aryl–Aryl Dehydrogenative Coupling)
A key step in constructing the core structure of aporphine (B1220529) alkaloids like this compound is the formation of the biaryl bond that links two aromatic rings. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. organic-chemistry.orgrsc.orgresearchgate.net
One particularly effective method is the intramolecular palladium-catalyzed aryl–aryl dehydrogenative coupling. nih.gov This reaction forges a new carbon-carbon bond between two aryl C-H bonds within the same molecule, directly forming the aporphine core. nih.gov This approach is advantageous as it avoids the need to pre-functionalize the aromatic rings with halides or organometallic groups, making the synthesis more efficient. mdpi.com The reaction is compatible with a variety of functional groups, allowing for its application in the synthesis of diverse aporphine analogues. nih.gov For instance, this strategy has been successfully used to synthesize aporphine and zenkerine. nih.gov
Semi-Synthetic Modifications of Natural this compound
Semi-synthesis starts with a naturally occurring compound, in this case, this compound, and chemically modifies it. fiveable.meeupati.eu This approach is often more practical and cost-effective than total synthesis, especially when the natural product is readily available. eupati.eu It allows for the creation of a library of related compounds, which is invaluable for studying how structural changes affect biological activity. fiveable.meuga.edu
Derivatization and Functional Group Interconversion
Derivatization involves making chemical modifications to the this compound molecule. nih.gov This can include the addition or modification of functional groups, which are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions. solubilityofthings.comslideshare.netscribd.com Functional group interconversion (FGI) is a key strategy in derivatization, where one functional group is converted into another. slideshare.netub.edu For example, an alcohol group could be oxidized to a ketone, or an amine could be converted to an amide. scribd.comorganic-chemistry.org These transformations allow chemists to systematically alter the properties of this compound, such as its solubility, stability, and how it interacts with biological targets. eupati.eunih.gov
Exploration of this compound Analogues for Structure-Activity Relationship Studies
The synthesis of this compound analogues is crucial for conducting structure-activity relationship (SAR) studies. oncodesign-services.comnih.gov SAR studies involve systematically altering the structure of a molecule and evaluating the effect of these changes on its biological activity. oncodesign-services.com By synthesizing a series of analogues with specific modifications and testing their biological effects, researchers can identify the key structural features responsible for the compound's activity. oncodesign-services.commdpi.comrsc.org This information is vital for designing more potent and selective therapeutic agents. nih.gov For example, SAR studies on other natural products have led to the development of more effective drugs with improved properties. nih.govmdpi.com
Table 1: Key
| Strategy | Description | Key Techniques |
|---|---|---|
| Total Synthesis | Complete laboratory synthesis from simple starting materials. organic-chemistry.orgwikipedia.org | Retrosynthetic analysis, stereoselective synthesis, cross-coupling reactions. wikipedia.orgnih.govnih.gov |
| Stereoselective Synthesis | Controlled formation of specific stereoisomers. ijfans.orgnumberanalytics.com | Chiral auxiliaries, asymmetric catalysis, stereospecific reactions. ijfans.orgnumberanalytics.commdpi.com |
| Palladium-Catalyzed Coupling | Formation of aryl-aryl bonds to construct the core structure. organic-chemistry.orgnih.gov | Intramolecular dehydrogenative coupling of two aryl C-H bonds. nih.govmdpi.com |
| Semi-Synthesis | Chemical modification of naturally isolated this compound. fiveable.meeupati.eu | Derivatization, functional group interconversion. nih.govslideshare.netub.edu |
| SAR Studies | Systematic exploration of how structural changes affect biological activity. oncodesign-services.comnih.gov | Synthesis of analogues with targeted modifications, biological testing. oncodesign-services.commdpi.comrsc.org |
Pharmacology and Molecular Mechanisms of Thaligrisine
Cardiovascular System Interactions
Thaligrisine, a bisbenzyltetrahydroisoquinoline alkaloid, demonstrates significant interactions with the cardiovascular system, primarily through its effects on vascular smooth muscle. nih.gov Its pharmacological profile suggests a dual mechanism of action, involving both adrenoceptor antagonism and calcium channel blockade, which collectively contribute to its vasodilatory and potential antihypertensive properties. nih.gov
In Vitro Vasorelaxant Activity in Vascular Smooth Muscle
In laboratory settings, this compound has been shown to induce relaxation in isolated vascular smooth muscle preparations. nih.govfudutsinma.edu.ng Functional studies on rat aorta and tail artery have demonstrated that this compound inhibits contractions induced by both high potassium (KCl) and noradrenaline in a concentration-dependent manner. nih.gov This suggests that its vasorelaxant effects are mediated through mechanisms that interfere with both depolarization-induced and receptor-mediated vasoconstriction. nih.gov
Specifically, in rat aorta, this compound inhibited contractions induced by depolarization with an IC50 value of 8.9 +/- 2.9 microM. nih.gov In the rat tail artery, the inhibitory effect on depolarization-induced contractions was more potent, with an IC50 of 3.04 +/- 0.3 microM. nih.gov When contractions were induced by noradrenaline, the IC50 values were 23.0 +/- 0.39 microM in the rat aorta and 3.8 +/- 0.9 microM in the rat tail artery. nih.gov
Table 1: In Vitro Vasorelaxant Activity of this compound
| Tissue | Agonist | IC50 (µM) |
|---|---|---|
| Rat Aorta | Depolarization (KCl) | 8.9 ± 2.9 |
| Rat Tail Artery | Depolarization (KCl) | 3.04 ± 0.3 |
| Rat Aorta | Noradrenaline | 23.0 ± 0.39 |
| Rat Tail Artery | Noradrenaline | 3.8 ± 0.9 |
Data sourced from functional studies on isolated rat vascular tissues. nih.gov
Role as an Alpha1-Adrenoceptor Antagonist
This compound's mechanism of action includes antagonism of alpha1-adrenoceptors. nih.govcvpharmacology.comwikipedia.org This is a key component of its ability to counteract noradrenaline-induced vasoconstriction. nih.gov Alpha1-adrenoceptors, located on vascular smooth muscle, are activated by norepinephrine (B1679862) and epinephrine, leading to vasoconstriction. cvpharmacology.comnih.gov By blocking these receptors, this compound prevents the signaling cascade that results in smooth muscle contraction, thereby promoting vasodilation. wikipedia.orgnih.gov The antagonistic effect of this compound on these receptors has been confirmed in functional studies where it inhibited noradrenaline-induced contractions. nih.gov
Calcium Channel Blocking Properties
In addition to its effects on adrenoceptors, this compound also functions as a calcium channel blocker. nih.govcvpharmacology.com It specifically inhibits the influx of calcium through voltage-dependent calcium channels in vascular smooth muscle cells. nih.govnih.gov This action is crucial for its vasorelaxant properties, as the influx of extracellular calcium is a primary trigger for smooth muscle contraction. nih.gov By blocking these channels, this compound reduces the intracellular calcium concentration available for the contractile machinery, leading to relaxation of the blood vessel walls. cvpharmacology.comnih.gov Studies have shown that this compound's inhibitory effect on KCl-induced contractions, which are dependent on calcium influx through voltage-gated channels, is a clear indicator of its calcium channel blocking activity. nih.gov
Impact on Intracellular and Extracellular Calcium Dynamics
This compound exerts a significant influence on both intracellular and extracellular calcium dynamics to produce its vasorelaxant effects. nih.govnih.gov It has been shown to inhibit the refilling of intracellular calcium stores that are sensitive to noradrenaline. nih.gov This is achieved by blocking the entry of calcium through voltage-dependent calcium channels, thereby preventing the replenishment of these internal stores after they have been depleted. nih.gov
In experiments using rat aorta in a calcium-free solution, this compound inhibited noradrenaline-induced contractions with an IC50 of 13.3 microM, demonstrating its effect on the release of calcium from intracellular stores. nih.gov Furthermore, it relaxed the contractile response that occurs when extracellular calcium is reintroduced after the depletion of these intracellular stores, with an IC50 of 7.7 microM. nih.gov This indicates that this compound's primary action is to block the influx of extracellular calcium, which is necessary for both direct contraction and the refilling of intracellular calcium reserves. nih.govplos.org
Receptor Binding Affinity Studies (e.g., [3H]-prazosin, [3H]-(+)-cis-diltiazem)
Radioligand binding assays have provided further insight into the molecular targets of this compound. nih.gov These studies have revealed that this compound has a significantly higher affinity for the alpha1-adrenoceptor binding site, labeled by [3H]-prazosin, than for the calcium channel binding site, labeled by [3H]-(+)-cis-diltiazem. nih.govresearchgate.net
The inhibition constant (Ki) for [3H]-prazosin binding was determined to be 0.048 +/- 0.007 microM, indicating a high affinity for alpha1-adrenoceptors. nih.gov In contrast, the Ki for [3H]-(+)-cis-diltiazem binding was 1.5 +/- 1.1 microM, showing a lower affinity for this particular calcium channel binding site. nih.gov Interestingly, this compound did not show any significant effect on [3H]-nitrendipine binding, suggesting it does not interact with the dihydropyridine (B1217469) binding site on L-type calcium channels. nih.gov This binding profile distinguishes this compound from other compounds like tetrandrine (B1684364) and isotetrandrine, which exhibit similar affinities for both alpha1-adrenoceptors and calcium channel binding sites. nih.govresearchgate.net
Table 2: Receptor Binding Affinity of this compound
| Radioligand | Receptor Target | Ki (µM) |
|---|---|---|
| [3H]-prazosin | Alpha1-Adrenoceptor | 0.048 ± 0.007 |
| [3H]-(+)-cis-diltiazem | Calcium Channel | 1.5 ± 1.1 |
Data from radioligand receptor-binding studies on cerebral cortical membranes. nih.gov
In Vivo Preclinical Models of Vasodilation and Antihypertensive Potential
The vasorelaxant effects of this compound observed in in vitro studies suggest a potential for this compound to exhibit antihypertensive activity in living organisms. mdpi.comnih.gov Preclinical models are essential for evaluating the in vivo efficacy of such compounds. mdpi.comnih.gov While direct in vivo studies on this compound's antihypertensive effects are not extensively detailed in the provided context, its demonstrated mechanisms of action, including alpha1-adrenoceptor antagonism and calcium channel blockade, are well-established strategies for lowering blood pressure. nih.govmdpi.commdpi.comucsd.edu The vasodilation of both arterial resistance vessels and veins by alpha-blockers, and the reduction of systemic vascular resistance by calcium channel blockers, are known to contribute to antihypertensive effects. cvpharmacology.comcvpharmacology.com
Central Nervous System Receptor Interactions
This compound, a bisbenzyltetrahydroisoquinoline alkaloid, demonstrates a distinct binding profile for dopamine (B1211576) receptors, showing a marked selectivity for the D2-like receptor family over the D1-like family. Research based on the displacement of specific radioligands in rat striatal membranes has quantified this preference. The half-maximal inhibitory concentration (IC50) of this compound for D2-like receptors was determined to be 27 nM, whereas its IC50 for D1-like receptors was 5600 nM. This significant difference in binding affinity underscores a potent and selective interaction with D2-like dopamine receptors.
Table 1: Dopamine Receptor Binding Affinity of this compound
| Receptor Family | Radioligand Displaced | IC50 (nM) |
|---|---|---|
| D1-like | [³H]-SCH23390 | 5600 |
The binding affinity of this compound to dopamine receptors has been elucidated through competitive ligand displacement assays. semanticscholar.orgacs.org These experiments utilize radiolabeled compounds, known as radioligands, that have a high and specific affinity for a particular receptor subtype. acs.org To determine the binding profile of this compound, membranes from rat striatum, a brain region rich in dopamine receptors, were used. acs.org
The affinity for D1-like receptors was measured by assessing this compound's ability to displace the selective D1 antagonist, tritiated ([³H]) SCH23390. acs.orgnih.govnih.govmedchemexpress.com Similarly, its affinity for D2-like receptors was determined by its capacity to displace the selective D2 antagonist, tritiated ([³H]) raclopride. acs.orgnih.gov The concentration of this compound required to displace 50% of the bound radioligand (the IC50 value) is inversely proportional to its binding affinity. The results from these assays demonstrated that a much lower concentration of this compound was needed to displace [³H]-raclopride than to displace [³H]-SCH23390, confirming its higher affinity for D2-like receptors. acs.org
The dopaminergic activity of this compound is notable when compared with other bisbenzyltetrahydroisoquinoline (BBTHIQ) alkaloids. tandfonline.com Studies comparing various BBTHIQs have revealed that the structural configuration of the alkaloid plays a crucial role in its interaction with dopamine receptors. tandfonline.comtandfonline.com Specifically, BBTHIQs that possess a single diaryl ether bridge, a structural characteristic of this compound, tend to exhibit higher dopaminergic activity. tandfonline.com This is in contrast to related alkaloids that have two diaryl ether bridges, a combination of one ether and one biphenyl (B1667301) bridge, or are seco-derivatives. tandfonline.com For instance, the BBTHIQ O-methyldauricine is reported to be less active in D1 and D2 dopamine receptor binding assays, with an IC50 of 100 μM for both receptor subtypes. tandfonline.com
Table 2: Comparative Dopaminergic Activity of Select Bisbenzyltetrahydroisoquinoline Alkaloids
| Compound | Receptor Subtype | IC50 |
|---|---|---|
| This compound | D1-like | 5600 nM |
| D2-like | 27 nM |
Ligand Displacement Assays (e.g., tritiated raclopride, SCH23390)
Antiparasitic Investigations
Based on the available scientific literature, there is no specific information regarding the activity of this compound against the parasitic organism Leishmania amazonensis in preclinical models. scielo.brtudublin.ienih.govnih.govmdpi.com
Cytotoxic Potential and DNA Topoisomerase Activity
This compound has been evaluated for its cytotoxic effects and its ability to act as a DNA topoisomerase poison. nih.gov In a study assessing a group of six natural compounds, this compound was shown to exhibit cytotoxic activity against three different human cancer cell lines. nih.gov The same research evaluated these compounds for their potential to act as DNA topoisomerase poisons. nih.gov The findings indicated that this compound functions as a DNA topoisomerase I poison. nih.govresearchgate.net This mechanism involves the stabilization of the covalent complex between the enzyme and DNA, which can lead to DNA damage and ultimately trigger cell death, suggesting a potential mechanism for its observed cytotoxicity. nih.govnih.gov
In Vitro Evaluation Against Human Cancer Cell Lines
This compound has been evaluated for its cytotoxic activity against several human cancer cell lines. nih.gov In one study, the cytotoxicity of this compound was assessed using the sulforhodamine B (SRB) assay, following protocols established by the National Cancer Institute (NCI). nih.govresearchgate.net The compound was tested against three human cancer cell lines: A-549 (lung), HT-29 (colon), and MCF-7 (breast). nih.gov
The results indicated that this compound exhibited cytotoxic activity against all three cell lines. nih.gov The specific parameters of cytotoxicity, such as GI50 (concentration for 50% growth inhibition), were determined in these assays. nih.govresearchgate.net
Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Result | Reference |
| A-549 | Lung | SRB | Cytotoxic | nih.gov |
| HT-29 | Colon | SRB | Cytotoxic | nih.gov |
| MCF-7 | Breast | SRB | Cytotoxic | nih.gov |
Investigation as a DNA Topoisomerase Poison
This compound has been investigated as a potential DNA topoisomerase poison. nih.gov Topoisomerase inhibitors are compounds that interfere with the action of topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes like replication and transcription. wikipedia.orgresearchgate.net Topoisomerase poisons specifically stabilize the transient complex formed between the topoisomerase enzyme and DNA, leading to DNA strand breaks and ultimately cell death. wikipedia.orgnih.govplos.org
In a study evaluating several natural compounds, this compound was identified as a DNA topoisomerase I poison. nih.gov The assay used to determine this activity detects the formation of open-circle DNA from supercoiled DNA, a hallmark of topoisomerase I poisons. nih.gov This topoisomerase-mediated DNA damage is suggested to be a possible mechanism for the cytotoxic effects observed with this compound. nih.gov
Other Reported Biological Activities
Beyond its cytotoxic and topoisomerase-inhibiting properties, this compound has been reported to exhibit other biological activities, primarily related to the cardiovascular system.
Studies have shown that this compound acts as a vasodilator. nih.govresearchgate.netnih.gov Its mechanism of vascular relaxation involves a dual action as both an alpha1-adrenoceptor antagonist and a Ca2+ channel blocker. nih.govresearchgate.net Functional studies on isolated rat aorta and tail artery demonstrated that this compound could relax contractions induced by noradrenaline and KCl. nih.govresearchgate.net It specifically inhibits the refilling of internal Ca2+-stores that are sensitive to noradrenaline by blocking the entry of Ca2+ through voltage-dependent Ca2+ channels. nih.govresearchgate.net Radioligand binding assays revealed that this compound has a significantly higher affinity for the [3H]-prazosin binding site (associated with alpha1-adrenoceptors) compared to the [3H]-(+)-cis-diltiazem binding site (associated with Ca2+ channels). nih.govresearchgate.net
Additionally, this compound has been identified as a selective inhibitor of the mitochondrial respiratory chain complex I. thieme-connect.com Research has also pointed to its potential interaction with dopamine receptors, showing a high affinity for D2-like receptors. acs.org
Structure Activity Relationship Sar Studies of Thaligrisine
Influence of the Bisbenzyltetrahydroisoquinoline Scaffold on Activity
The pharmacological activity of thaligrisine is intrinsically linked to its core molecular structure, the bisbenzyltetrahydroisoquinoline (BBIQ) scaffold. This complex framework consists of two benzyltetrahydroisoquinoline units linked together. In the case of this compound, this connection includes a single diaryl ether bridge.
Furthermore, the BBIQ scaffold serves as a template for the orientation of various functional groups in three-dimensional space, which in turn governs the molecule's interactions with its biological targets. The modular nature of this scaffold has been exploited in the synthesis of various analogues, demonstrating its importance as a foundational structure for developing new bioactive compounds. acs.orgresearchgate.net
Stereochemical Impact on Pharmacological Profile
Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in the pharmacological profile of this compound. walshmedicalmedia.comijpras.com As a chiral molecule, this compound can exist in different stereoisomeric forms, and these isomers can exhibit markedly different biological activities. researchgate.netsolubilityofthings.comnih.gov
Research has specifically highlighted the significance of the stereochemistry at the two chiral centers of this compound, designated as C-1 and C-1'. The (1R,1'S)-thaligrisine isomer has been identified as having potent and selective activity at dopamine (B1211576) D2-like receptors. researchgate.net This stereospecificity indicates that the precise spatial orientation of the benzyl (B1604629) groups is crucial for optimal interaction with the dopamine receptor binding site.
This observation is consistent with studies on other BBIQ alkaloids. For instance, in a study of BBIQs with antiadipogenic properties, a (1R,1'S) configuration was found to significantly enhance activity. acs.orgnih.gov Similarly, comprehensive studies on synthetic BBIQ analogues designed as antiparasitic agents have confirmed that the stereochemistry of the entire bisbenzyltetrahydroisoquinoline structure is a critical determinant of their bioactivity. acs.orgresearchgate.net The differential effects of stereoisomers underscore the importance of controlling the stereochemistry during the synthesis of this compound-based compounds to achieve the desired pharmacological effects. walshmedicalmedia.com
Table 1: Influence of Stereochemistry on the Activity of Bisbenzyltetrahydroisoquinoline Alkaloids
| Compound Class | Stereoconfiguration | Observed Impact on Activity | Reference |
|---|---|---|---|
| This compound | (1R,1'S) | Potent and selective activity at dopamine D2-like receptors. | researchgate.net |
| Bisbenzylisoquinoline Alkaloids | (1R,1'S) | Notable enhancement in antiadipogenic activity. | acs.orgnih.gov |
| Synthetic (Bis)benzyltetrahydroisoquinoline Alkaloids | Varied Stereoisomers | Stereochemistry is a crucial determinant of antiparasitic bioactivity. | acs.orgresearchgate.net |
Correlation of Functional Groups with Specific Receptor Affinities (e.g., adrenoceptors, dopamine receptors)
The specific functional groups attached to the this compound scaffold and their positions are key determinants of its affinity and selectivity for different receptors.
Adrenoceptors: Functional and radioligand binding assays have demonstrated that this compound interacts with α1-adrenoceptors. It exhibits a significantly higher affinity for α1-adrenoceptor binding sites (labeled by [3H]-prazosin) compared to voltage-dependent Ca2+ channels. researchgate.net This preferential binding translates to its function as an α1-adrenoceptor antagonist. researchgate.net The interaction with these receptors is a key component of its vascular-relaxing effects. researchgate.net The synergistic contribution of various functional groups is crucial for high-affinity binding at adrenergic receptors. nih.gov
Dopamine Receptors: this compound displays a notable selectivity for dopamine D2-like receptors over D1-like receptors. Specifically, the (1R,1'S) isomer of this compound shows high affinity for D2-like receptors with an IC50 value of 27 nM, while its affinity for D1-like receptors is much lower (IC50 = 5600 nM). researchgate.net
Structure-activity relationship studies of related aporphine (B1220529) alkaloids, which share structural similarities with the individual isoquinoline (B145761) units of this compound, provide insights into the functional groups that may govern this dopaminergic activity. For instance, N-alkylation is a recognized factor, with N-propyl substitution often improving D2 receptor activity, whereas an N-methyl group can favor D1 activity. acs.orgnih.govresearchgate.net The presence and pattern of hydroxyl and methoxyl groups on the aromatic rings are also critical for dopamine receptor affinity. acs.orgnih.gov In this compound, the specific arrangement of its methoxy (B1213986) and hydroxyl groups on the BBIQ framework likely contributes to its D2 receptor selectivity.
Table 2: Receptor Binding Affinities of this compound
| Receptor/Site | Ligand Used in Study | Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| α1-Adrenoceptor | [3H]-prazosin | Ki = 0.048 ± 0.007 µM | researchgate.net |
| Ca2+ Channel | [3H]-(+)-cis-diltiazem | Ki = 1.5 ± 1.1 µM | researchgate.net |
| Dopamine D2-like Receptors | [3H]-raclopride | IC50 = 27 nM | researchgate.net |
| Dopamine D1-like Receptors | [3H]-SCH23390 | IC50 = 5600 nM | researchgate.net |
Design and Evaluation of Synthetic Analogues for Enhanced Activity
The design and synthesis of analogues based on the this compound scaffold is a key strategy to improve its pharmacological properties. nih.gov While specific research focused solely on enhancing this compound's known adrenoceptor or dopamine receptor activity is limited, broader efforts in synthesizing BBIQ analogues for other therapeutic areas highlight the potential of this approach.
Medicinal chemists have successfully created a variety of synthetic BBIQ alkaloids to probe their potential as antiparasitic agents. acs.orgresearchgate.net These synthetic campaigns often involve a modular approach, where the two benzyltetrahydroisoquinoline units are first prepared and then joined together. A common method to form the characteristic biaryl ether linkage is the Ullmann coupling reaction. acs.orgresearchgate.net This synthetic flexibility allows for the creation of a diverse library of analogues with different stereochemistries and functional group substitutions.
The evaluation of these synthetic analogues has consistently shown that modifications to the BBIQ scaffold can lead to significant changes in biological activity. For example, studies on analogues designed for antiadipogenic effects revealed that the presence of polar functional groups could improve activity. researchgate.net These findings demonstrate that the BBIQ scaffold is a viable template for the rational design of new molecules with enhanced potency and selectivity. By systematically modifying the structure of this compound, it is conceivable to develop analogues with improved affinity for specific receptor subtypes or with a more desirable pharmacokinetic profile.
Computational Approaches in SAR Analysis (e.g., QSAR)
Computational chemistry offers powerful tools for analyzing the structure-activity relationships of complex molecules like this compound. Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate variations in the chemical structure of a series of compounds with their biological activities. researchgate.net
For the broader class of bisbenzylisoquinoline alkaloids, computational studies have been employed to predict their inhibitory potential against various enzymes, including those relevant to neurodegenerative diseases. These studies can involve molecular docking simulations to visualize how the alkaloids bind to the active site of a target protein and to estimate the binding affinity. Such approaches can help identify key molecular interactions that are essential for biological activity.
Furthermore, computational methods like the analysis of electronic circular dichroism (ECD) have been instrumental in determining the absolute configuration of newly isolated BBIQ alkaloids, which is crucial for understanding the stereochemical requirements for their activity. acs.orgnih.gov While specific QSAR models for this compound are not extensively documented in the public domain, the application of these computational techniques to the BBIQ class demonstrates their utility. By creating databases of related compounds and their activities, it is possible to build predictive models that can guide the synthesis of new this compound analogues with a higher probability of desired biological effects.
Preclinical Therapeutic Potential of Thaligrisine
Investigative Applications in Cardiovascular Disorders
Thaligrisine has been shown to possess significant vasorelaxant properties, indicating its potential in the management of cardiovascular conditions such as hypertension. researchgate.netmdpi.com Its mechanism of action involves a dual role as both an α1-adrenoceptor antagonist and a calcium channel blocker. researchgate.netnih.gov
In preclinical models using rat aorta and tail artery, this compound effectively inhibited contractions induced by both noradrenaline and high potassium concentrations. researchgate.netnih.gov This suggests that it interferes with both receptor-mediated and depolarization-induced vascular smooth muscle contraction. Studies have shown that this compound exhibits a higher affinity for α1-adrenoceptors than for L-type calcium channels. nih.govresearchgate.net Specifically, radioligand binding assays revealed a significantly higher affinity for the [3H]-prazosin binding site (related to α1-adrenoceptors) compared to the [3H]-(+)-cis-diltiazem binding site (related to calcium channels). researchgate.netnih.gov
The compound also appears to specifically block the refilling of intracellular calcium stores that are sensitive to noradrenaline by inhibiting calcium entry through voltage-dependent calcium channels. researchgate.netnih.gov This multifaceted mechanism, involving both the blockade of α1-adrenoceptors and the inhibition of calcium influx, contributes to its potent vasorelaxant effects. researchgate.netnih.gov
Table 1: Inhibitory Effects of this compound on Vascular Contractions
| Tissue | Inducing Agent | IC50 (µM) |
|---|---|---|
| Rat Aorta | Depolarization | 8.9 ± 2.9 |
| Rat Tail Artery | Depolarization | 3.04 ± 0.3 |
| Rat Aorta | Noradrenaline | 23.0 ± 0.39 |
| Rat Tail Artery | Noradrenaline | 3.8 ± 0.9 |
| Rat Aorta | Noradrenaline (Ca2+-free) | 13.3 |
| Rat Aorta | Extracellular Ca2+ | 7.7 |
IC50 represents the concentration of this compound required to inhibit 50% of the contractile response. Data sourced from functional studies on isolated rat tissues. nih.gov
Potential in Neuropsychiatric and Neurodegenerative Research
This compound's interaction with key neurotransmitter systems suggests its potential utility in the investigation of neuropsychiatric and neurodegenerative disorders. The compound has shown notable activity at dopamine (B1211576) receptors, which are implicated in conditions like Parkinson's disease and schizophrenia. researchgate.netnih.gov
Research indicates that this compound, specifically the (1R,1′S)-thaligrisine isomer, displays a high affinity for D2-like dopamine receptors. researchgate.netnih.gov In competitive binding assays, it demonstrated a significant ability to displace [3H]-raclopride, a radioligand for D2-like receptors, with an IC50 value of 27 nM. researchgate.netnih.gov Its affinity for D1-like receptors was considerably lower, with an IC50 of 5600 nM for the displacement of [3H]-SCH23390. researchgate.netnih.gov This selectivity for D2-like receptors makes this compound a point of interest for research into disorders where this receptor subtype plays a crucial role.
The dopaminergic system is a primary target in the pharmacotherapy of several neuropsychiatric conditions. researchgate.netnih.gov The ability of this compound to interact with these receptors suggests it could be a useful tool for studying the pathophysiology of these disorders and for the development of novel therapeutic agents. researchgate.netnih.gov
Table 2: this compound's Affinity for Dopamine Receptor Subtypes
| Receptor Subtype | Radioligand Displaced | IC50 (nM) |
|---|---|---|
| D2-like | [3H]-raclopride | 27 |
| D1-like | [3H]-SCH23390 | 5600 |
IC50 values represent the concentration of (1R,1′S)-thaligrisine required to displace 50% of the respective radioligand. researchgate.netnih.gov
Applications in Neglected Tropical Diseases (e.g., Leishmaniasis)
This compound has been investigated for its activity against Leishmania amazonensis, the causative agent of a form of leishmaniasis, a neglected tropical disease. researchgate.net Early studies have indicated that this compound exhibits activity against this parasite. researchgate.net
Leishmaniasis is a significant global health problem, and the emergence of drug resistance to current treatments necessitates the search for new therapeutic agents. ms-editions.cl Natural products are a promising source of novel antileishmanial compounds. ms-editions.cl While the specific mechanisms of this compound's anti-leishmanial action are still under investigation, its demonstrated activity warrants further exploration. researchgate.net Preclinical studies, including in vivo experiments in BALB/c mice infected with the parasite, have shown some positive results. researchgate.net
Role as a Chemical Probe for Biological Pathways
The distinct and multiple mechanisms of action of this compound make it a valuable chemical probe for dissecting complex biological pathways. Its ability to selectively interact with different cellular targets allows researchers to investigate the specific roles of these targets in various physiological and pathological processes.
As an α1-adrenoceptor antagonist and a calcium channel blocker, this compound can be used to study the intricate interplay between these two systems in regulating vascular tone and cardiovascular function. researchgate.netnih.gov Its differential affinity for various receptor subtypes, such as the D1 and D2 dopamine receptors, provides a tool to explore the specific functions of these receptors in the central nervous system. researchgate.netnih.gov
Furthermore, its activity against Leishmania parasites opens avenues to investigate novel antiparasitic mechanisms and potential drug targets. researchgate.net By studying how this compound exerts its effects, researchers can gain a deeper understanding of the fundamental biological processes involved in these diseases and identify new points for therapeutic intervention.
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Mechanisms of Action
While current research has identified thaligrisine's activity as an α1-adrenoceptor antagonist and a Ca2+ channel blocker, the complete picture of its mechanism of action remains to be fully elucidated. researchgate.net Functional studies have shown that it inhibits contractions in vascular smooth muscle induced by noradrenaline or KCl. researchgate.netmdpi.com Specifically, this compound blocks the refilling of internal Ca2+-stores that are sensitive to noradrenaline by inhibiting Ca2+-entry through voltage-dependent Ca2+-channels. researchgate.net However, the precise molecular interactions and downstream signaling cascades triggered by these actions are not entirely understood. Future studies should aim to explore these pathways in greater detail. Investigating its effects on other receptor systems and intracellular signaling proteins could reveal novel mechanisms contributing to its pharmacological profile. For instance, exploring its impact on G-protein-coupled receptors (GPCRs) and related second messenger systems could provide a more comprehensive understanding of its cellular effects. mdpi.com
Identification of Novel Biological Targets
Expanding the search for biological targets beyond the known α1-adrenoceptors and calcium channels is a critical future direction. researchgate.net Radioligand binding assays have demonstrated that this compound has a significantly higher affinity for [3H]-prazosin binding sites (associated with α1-adrenoceptors) than for [3H]-(+)-cis-diltiazem binding sites (associated with Ca2+ channels). researchgate.netmdpi.com Interestingly, it did not affect [3H]-nitrendipine binding. researchgate.net This selectivity suggests that other, as-yet-unidentified targets may play a role in its biological activity.
Recent research into structurally similar bisbenzylisoquinoline alkaloids has revealed potent antiviral activity, suggesting a shared mechanism that involves disrupting endosomal/lysosomal function. researchgate.net This opens a new avenue for investigating this compound's potential as an antiviral agent and identifying its targets within viral entry and replication pathways. researchgate.net Furthermore, its potential activity at dopamine (B1211576) receptors, a common feature of aporphine (B1220529) alkaloids, should be systematically evaluated. acs.orgresearchgate.net The use of advanced techniques like proteomics and chemical proteomics could facilitate the discovery of novel binding proteins and targets, thereby broadening the therapeutic scope of this compound. nih.gov
Exploration of Bioavailability and Metabolic Stability for Preclinical Development
A significant hurdle in the translation of natural products into clinical candidates is their pharmacokinetic profile, particularly bioavailability and metabolic stability. crownbio.comafjbs.com Currently, there is a lack of specific data on the bioavailability and metabolic fate of this compound. Preclinical development will heavily depend on generating this information. longdom.orgamericanpharmaceuticalreview.com In vitro assays using liver microsomes are standard for obtaining initial metabolic stability data, which can predict first-pass metabolism, a major cause of poor oral bioavailability. researchgate.netbdj.co.jprsc.org
Future research must systematically evaluate this compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Understanding its metabolic pathways and identifying its major metabolites are crucial steps. bdj.co.jp This knowledge will not only help in predicting its in vivo behavior but also guide potential structural modifications to enhance its stability and bioavailability, a common strategy in drug development to improve the therapeutic index and dosing frequency. bdj.co.jpnih.gov
| Area of Investigation | Key Objectives | Common Methodologies | Significance for Preclinical Development |
| Bioavailability | Determine the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | In vivo pharmacokinetic studies in animal models (e.g., rats, mice). | Essential for determining effective dosing routes and predicting therapeutic concentrations. semanticscholar.org |
| Metabolic Stability | Assess the susceptibility of this compound to metabolic enzymes, primarily in the liver. | In vitro assays using liver microsomes, S9 fractions, or hepatocytes. researchgate.net | Predicts in vivo half-life, clearance, and potential for drug-drug interactions. rsc.orgnih.gov |
| Metabolite Identification | Characterize the chemical structures of metabolites formed from this compound. | Liquid chromatography-mass spectrometry (LC-MS) analysis of samples from in vitro and in vivo studies. | Informs on potential toxicity of metabolites and guides structural modifications to block metabolic hotspots. |
Development of Advanced Synthetic Routes for Scalability
The reliance on extraction from natural sources, such as Pseudoxandra esclerocarpa or species of the Berberis genus, presents challenges for the large-scale production of this compound needed for extensive preclinical and potential clinical studies. mdpi.comnih.govresearchgate.net Therefore, the development of efficient and scalable total synthesis routes is a critical research direction. While syntheses for related alkaloids exist, optimizing a route for this compound that is cost-effective and high-yielding is necessary for its viable development as a therapeutic agent. Future efforts in synthetic chemistry could focus on novel catalytic methods or convergent strategies to improve efficiency and reduce the number of steps, thereby facilitating access to larger quantities of the compound for in-depth biological evaluation.
Investigation of Synergistic Effects with Other Phytochemicals
The concept of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy. afjbs.comnuevo-group.com Investigating the synergistic potential of this compound with other phytochemicals could unlock enhanced therapeutic efficacy. researchgate.netijisrt.com This approach is particularly relevant for complex conditions where multi-target therapy is often more effective. ijisrt.com
For instance, combining this compound with other alkaloids or flavonoids that have complementary mechanisms of action could lead to improved outcomes in treating cardiovascular or metabolic diseases. nih.gov Synergistic interactions can manifest in various ways, such as improving the bioavailability of this compound, modulating drug resistance mechanisms, or targeting different nodes in a disease pathway. afjbs.comnuevo-group.com Future studies should design experiments to systematically screen for synergistic combinations, potentially using high-throughput methods and network pharmacology to predict effective pairings. afjbs.com This could lead to the development of potent, multi-component botanical drugs with improved therapeutic profiles.
Q & A
Q. What methodological approaches are critical for establishing Thaligrisine's purity and structural confirmation in early-stage research?
To confirm structural identity and purity, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY/HMBC) to resolve stereochemistry and functional groups .
- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation .
- High-Performance Liquid Chromatography (HPLC) with UV/Vis or diode array detection to assess purity (>95% recommended for pharmacological assays) .
- Elemental analysis for empirical formula verification, particularly for novel derivatives .
Q. How should researchers design experiments to optimize this compound synthesis conditions?
- Use Design of Experiments (DOE) to evaluate variables (e.g., solvent polarity, temperature, catalyst loading) and their interactions .
- Prioritize reproducibility : Document reaction parameters (e.g., stoichiometry, stirring rate) and validate yields via triplicate runs .
- Include control experiments (e.g., omitting catalysts) to confirm reaction mechanisms .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound's putative binding mechanisms across studies?
- Perform molecular docking (AutoDock Vina, Schrödinger) to identify high-probability binding poses against target proteins .
- Validate with Molecular Dynamics (MD) simulations (NAMD, GROMACS) to assess stability of ligand-receptor complexes over 100+ ns trajectories .
- Cross-reference with in vitro bioactivity data (e.g., IC50 values) to reconcile discrepancies between predicted and observed effects .
Q. What strategies address conflicting bioactivity data for this compound in different cell lines?
- Conduct dose-response curves with standardized cell viability assays (MTT, resazurin) across ≥3 independent experiments .
- Control for batch variability (e.g., serum lot, passage number) and use reference compounds (e.g., doxorubicin) to normalize inter-study results .
- Apply meta-analysis to aggregate datasets, identifying outliers via funnel plots or sensitivity analyses .
Q. How can researchers integrate multi-omics data to elucidate this compound's polypharmacology?
- Combine transcriptomic profiling (RNA-seq) with chemoproteomics (activity-based protein profiling) to map off-target interactions .
- Use pathway enrichment tools (DAVID, Metascape) to identify enriched biological processes and prioritize validation targets .
- Validate hypotheses via CRISPR/Cas9 knockout models of candidate genes in disease-relevant cell lines .
Methodological and Analytical Challenges
Q. What quality control measures are essential for this compound's in vitro pharmacological assays?
- Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (DMSO concentration ≤0.1%) in all assays .
- Validate assay robustness via Z'-factor calculations (>0.5 indicates high suitability for high-throughput screening) .
- Use LC-MS/MS to confirm compound stability under assay conditions (e.g., pH, incubation time) .
Q. How should researchers handle contradictions between in silico ADMET predictions and experimental pharmacokinetic data?
- Re-evaluate physicochemical parameters (logP, pKa) using experimental methods (e.g., shake-flask for logP) .
- Compare PBPK modeling (GastroPlus, Simcyp) with in vivo PK studies in rodents to identify model limitations .
- Assess metabolite formation via liver microsome incubations to explain unanticipated clearance pathways .
Cross-Disciplinary Considerations
Q. What frameworks reconcile discrepancies between this compound's observed bioactivity and theoretical QSAR predictions?
- Apply Comparative Molecular Field Analysis (CoMFA) to refine 3D-QSAR models using bioactivity outliers .
- Perform Bayesian meta-regression to quantify uncertainty in predictive models and prioritize experimental validation .
- Cross-validate with independent datasets from public repositories (ChEMBL, PubChem) to assess generalizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
